Filgotinib and its active metabolite, GS-829845, work by preferentially inhibiting JAK1 [1]. This targeted action modulates a specific subset of pro-inflammatory cytokines involved in conditions like rheumatoid arthritis (RA) and ulcerative colitis (UC), while potentially sparing signaling pathways dependent on other JAK enzymes (JAK2, JAK3, TYK2) to improve the therapeutic profile [1].
The diagram below illustrates how this compound targets the JAK-STAT signaling pathway.
This compound inhibits JAK1 activation in the JAK-STAT signaling pathway.
This compound has favorable pharmacokinetic (PK) properties: it is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which contributes significantly to its overall pharmacodynamic effect [1].
Key Pharmacokinetic Parameters of this compound and its Active Metabolite [1]
| Parameter | This compound (200 mg dose) | Active Metabolite (GS-829845, 200 mg dose) |
|---|---|---|
| C~max~ (µg/mL) | 1.16 (CV 24.3%) | 2.29 (CV 18.7%) |
| t~max~ (hours) | 3.00 (median, range 1.00-3.00) | 5.00 (median, range 3.00-8.00) |
| AUC~∞~ (µg·h/mL) | 4.84 (CV 12.3%) | 63.8 (CV 22.2%) |
| t~1/2~ (hours) | 5.68 | 20.0 |
| Protein Binding | < 60% (low) | < 60% (low) |
| Systemic Exposure (AUC) vs. Parent | 1x (Reference) | 16- to 20-fold higher |
This compound's efficacy and mechanism have been validated in both clinical and pre-clinical studies.
Therapeutic Efficacy in Autoimmune Diseases Clinical trials established this compound for treating moderate-to-severe Rheumatoid Arthritis (RA) and Ulcerative Colitis (UC) in Europe and Japan [3] [1]. It demonstrates early onset of action, with symptom relief reported as early as week 2 in RA trials, and rapid symptom relief in UC trials [1]. The drug is effective in patients with inadequate responses to conventional disease-modifying antirheumatic drugs (csDMARDs) or biologic therapies (bDMARDS) [3].
Modulation of Pain in Rheumatoid Arthritis JAK inhibitors like this compound provide rapid pain relief in RA, often emerging within 1-2 weeks of treatment [2]. This effect is attributed not only to reducing peripheral inflammation but also to directly modulating central pain processing [2]. By attenuating cytokines like IL-6 and GM-CSF, JAK1 inhibitors reduce astrocyte and microglial activation, and downregulate nociceptor excitability in the dorsal root ganglia and spinal pathways, thereby addressing pain from both inflammatory and non-inflammatory mechanisms [2].
Experimental Model of Pulmonary Fibrosis A 2025 study investigated this compound's effect on bleomycin (BLM)-induced pulmonary fibrosis in rats [4].
Supporting Experimental Workflow The diagram below outlines the key stages of this in vivo study.
Key stages of the in vivo pulmonary fibrosis study.
This compound represents a targeted therapeutic strategy through its preferential JAK1 inhibition. Its well-characterized pharmacokinetics, distinctive active metabolite, and efficacy in diverse disease models underscore its value as a research compound and therapeutic agent.
Filgotinib (GS-6034, Jyseleca) is an oral, small-molecule, adenosine triphosphate-competitive, and reversible inhibitor of the Janus kinase (JAK) family, developed for treating rheumatoid arthritis (RA) and ulcerative colitis [1] [2] [3]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility [1] [4].
Its core mechanism of action is the preferential inhibition of JAK1. In biochemical assays, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10 nM for JAK1, showing a selectivity of >30-fold over JAK2 (IC₅₀ = 28 nM), and even greater selectivity over JAK3 (IC₅₀ = 810 nM) and TYK2 (IC₅₀ = 116 nM) [1] [3]. This selectivity is intended to improve the therapeutic profile by minimizing off-target effects associated with JAK2 and JAK3 inhibition [2].
This compound's metabolism is primarily non-oxidative and is not dependent on the cytochrome P450 system. The key metabolic pathway is hydrolysis mediated by carboxylesterase (CES) enzymes, with the CES2 isoform playing the predominant role [1] [2]. CES1 contributes to a lesser extent but can partially compensate if CES2 is saturated [2].
This hydrolysis results in the cleavage of the cyclopropanecarboxamide group and the formation of its major, circulating active metabolite, GS-829845 [5] [6]. The following diagram illustrates the metabolic pathway and the key properties of the resulting compounds:
Diagram: this compound is metabolized to GS-829845 by CES2, resulting in different potency and half-life profiles.
Systemic exposures of this compound and GS-829845 increase dose-proportionally over the 50 mg to 200 mg once-daily dose range [1]. The metabolite exhibits significantly higher systemic exposure compared to the parent drug.
Table 1: Key Pharmacokinetic Parameters of this compound and GS-829845 After a Single Oral Dose in Healthy Subjects [1]
| Parameter | This compound (200 mg) | GS-829845 (Metabolite) |
|---|---|---|
| Cₘₐₓ | 1.16 µg/mL (CV% 24.3) | 2.29 µg/mL (CV% 18.7) |
| Tₘₐₓ (h) | 3.00 (Range: 1.00–3.00) | 5.00 (Range: 3.00–8.00) |
| AUC∞ (µg·h/mL) | 4.84 (CV% 12.3) | 63.8 (CV% 22.2) |
| Apparent Terminal t₁/₂ (h) | 5.68 (CV% 39.6) | 20.0 (CV% 19.6) |
| Time to Steady State | Day 2 | Day 4 |
| Protein Binding | 55–59% | 39–44% |
AUC∞: Area under the plasma concentration–time curve from time zero to infinity; Cₘₐₓ: Maximum (peak) plasma concentration; CV%: Coefficient of Variation; Tₘₐₓ: Time to reach Cₘₐₓ.
Table 2: Comparative Pharmacological Profile [5] [1] [6]
| Property | This compound | GS-829845 |
|---|---|---|
| JAK1 Selectivity Profile | Preferential inhibitor | Similar preferential profile |
| Relative Potency (in vitro) | 1x (Reference) | Approximately 10-fold less potent |
| Relative Systemic Exposure | 1x (Reference) | 16- to 20-fold higher |
| Primary Route of Elimination | Renal (as metabolites) | Renal |
| Impact of Food (on Cₘₐₓ) | Slight decrease (11-20%) | Not clinically relevant |
The data presented in this profile were derived using well-validated and standard technical protocols.
Table 3: Overview of Key Experimental Methods in this compound Research
| Aspect Analyzed | Experimental Method | Protocol Summary |
|---|---|---|
| Bioanalytical Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous validated assay for measuring plasma concentrations of this compound and GS-829845 [1] [4]. |
| JAK1 Pharmacodynamics (PD) | Fluorescence-Activated Cell Sorting (FACS) | Measurement of STAT1 phosphorylation (pSTAT1) in human whole blood stimulated with interleukin-6 (IL-6) to assess JAK1 inhibition [1] [4]. |
| JAK2 Selectivity Assessment | FACS | Measurement of STAT5 phosphorylation (pSTAT5) to confirm functional selectivity over JAK2-dependent pathways [1] [4]. |
| Population PK (PopPK) Analysis | Nonlinear Mixed-Effects Modeling (NONMEM) | Development of a population PK model using data from Phase 1, 2, and 3 studies to derive individual PK parameters for exposure-response analyses [5]. |
| Exposure-Response (E-R) Analysis | Nonlinear Logistic Regression | Efficacy endpoints (ACR20/50/70) were modeled against the "effective AUC" (AUCeff), a combined exposure metric for this compound and its metabolite [5] [7]. |
The unique pharmacokinetic profile of this compound and its metabolite has direct clinical and developmental significance:
Carboxylesterases (CES) are crucial for filgotinib metabolism. The table below summarizes the key enzymes and pharmacokinetic parameters of this compound and its metabolite.
| Feature | This compound (Parent) | GS-829845 (Metabolite) |
|---|---|---|
| Primary Metabolizing Enzyme | Carboxylesterase 2 (CES2) [1] | Formed via CES2 hydrolysis [1] |
| Enzyme Selectivity | CES2 (with partial compensation by CES1) [1] | --- |
| JAK1 Potency | Reference (1x) | ~10-fold lower [2] |
| Systemic Exposure (AUC) | Reference (1x) | 16- to 20-fold higher [2] |
| Terminal Elimination Half-life ((t_{1/2})) | 4.9 - 10.7 hours [2] | 19.6 - 27.3 hours [2] |
| Time to Reach Steady State | Day 2 [2] | Day 4 [2] |
| Major Route of Elimination | Urine, primarily as the metabolite (>80%) [2] | Urine [2] |
The metabolic conversion is visualized in the diagram below, which shows the transformation of this compound into its active metabolite GS-829845, primarily catalyzed by the CES2 enzyme.
> this compound is metabolized to its active form, GS-829845, primarily via CES2 enzyme hydrolysis.
The key findings on this compound metabolism are supported by specific in vitro and in vivo methodologies.
| Trial Phase | Patient Cohort | Primary Endpoint (Clinical Remission) | Key Secondary Endpoints (at trial end) |
|---|
| Induction (Week 10) | Biologic-Naïve [1] [2] | 26.1% vs. 15.3% (placebo) (p=0.0157) | Endoscopic Remission: 12.2% vs. 3.6% (p=0.0047) Histologic Remission: 35.1% vs. 16.1% (p<0.0001) | | Induction (Week 10) | Biologic-Experienced [1] [2] | 11.5% vs. 4.2% (placebo) (p=0.0103) | Endoscopic Remission: Data in publication [2] Histologic Remission: Data in publication [2] | | Maintenance (Week 58) | Overall (Responders from Induction) [1] [3] | 37.2% vs. 11.2% (placebo) (p<0.0001) | Corticosteroid-Free Remission (≥6 months): 27.2% vs. 6.4% (p=0.0055) [1] Endoscopic Remission: 15.6% vs. 6.1% (p=0.0157) |
The SELECTION trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b/3 study conducted across 341 sites in 40 countries [2].
The trial consisted of two induction studies and one maintenance study, graphically summarized below. Patients who achieved clinical response or remission at Week 10 were eligible for the maintenance study.
Post-hoc analyses provide insights for positioning this compound in clinical practice.
This compound is an oral, once-daily, preferential inhibitor of Janus kinase 1 (JAK1) [4]. The diagram below illustrates its targeted mechanism.
The overall incidence of adverse events (AEs), serious AEs, and discontinuations due to AEs was similar between the this compound and placebo groups during both induction and maintenance [1] [2].
The SELECTION trial demonstrates that this compound 200 mg is a valuable oral therapeutic option for moderate-to-severe UC, with a rapid onset of action and the ability to maintain remission, including corticosteroid-free remission. Its efficacy is consistent across patient subgroups, though it appears most favorable in biologic-naïve patients and those with less prior biologic failure. Its selective JAK1 inhibition translates into a measurable impact on key inflammatory biomarkers and a consistent safety profile.
Filgotinib and its primary active metabolite, GS-829845, competitively inhibit JAK1 by blocking the ATP-binding site [1] [2]. This preferential JAK1 inhibition targets a specific subset of proinflammatory cytokines.
The diagram below illustrates how this compound selectively inhibits the JAK-STAT pathway.
This compound selectively inhibits JAK1 to block cytokine-driven inflammation.
This compound has favorable pharmacokinetic properties, including rapid absorption and linear, dose-proportional exposure [1].
The table below summarizes key pharmacokinetic parameters for this compound and its active metabolite after a single 200 mg oral dose in healthy subjects [1].
| Parameter | This compound | Primary Metabolite (GS-829845) |
|---|---|---|
| Cmax | 1.16 µg/mL (CV 24.3%) | 2.29 µg/mL (CV 18.7%) |
| Tmax | 3.00 h (median, range 1-3) | 5.00 h (median, range 3-8) |
| AUC∞ | 4.84 µg·h/mL (CV 12.3%) | 63.8 µg·h/mL (CV 22.2%) |
| Apparent Terminal t½ | 5.68 h (CV 39.6%) | 20.0 h (CV 19.6%) |
Clinical studies demonstrate that this compound treatment significantly modulates serum biomarkers related to RA pathophysiology [3].
The table below shows the significant reduction in key biomarkers with this compound 200 mg compared to placebo at week 12 [3].
| Biomarker | Function/Pathway | Approximate Mean % Reduction from Baseline vs. Placebo |
|---|---|---|
| CRP | Acute phase inflammation | ~60-70% |
| SAA | Acute phase inflammation | ~60-70% |
| IL-6 | Pro-inflammatory cytokine | ~40-50% |
| VEGF | Angiogenesis | ~30-40% |
| MMP-1 | Collagen degradation | ~50-60% |
| MMP-3 | Proteoglycan degradation | ~60-70% |
| sICAM-1 | Leukocyte adhesion/recruitment | ~20-30% |
To investigate this compound's mechanism of action and pharmacodynamic effects, researchers employed specific methodologies in clinical trials [3].
This compound's pharmacological profile has potential clinical implications.
Filgotinib works by interrupting the JAK-STAT signaling pathway, which is crucial for the expression of pro-inflammatory cytokines [1] [2]. The diagram below illustrates this pathway and this compound's selective inhibition point.
This compound selectively inhibits JAK1, blocking STAT phosphorylation and subsequent pro-inflammatory gene transcription.
This compound and its major active metabolite, GS-829845, exhibit a highly selective profile for JAK1, leading to potent inhibition of specific cytokine pathways. The following table summarizes key quantitative pharmacodynamic data.
| Parameter | This compound | Major Metabolite (GS-829845) | Experimental Context |
|---|---|---|---|
| JAK1 Selectivity (over JAK2) | ~30-fold [1] [3] | ~10-fold less potent than parent [4] | Biochemical assays |
| JAK1 IC₅₀ in Human Whole Blood | Covers IC₅₀ at 200 mg QD exposure [4] | Contributes to overall response [4] | IL-6-induced pSTAT1 |
| Key Inhibited Pathways | IFNα/pSTAT5, IL-6/pSTAT1 [5] | Similar JAK1 selectivity profile [4] | Cytokine-stimulated healthy donor & RA blood |
Comparative studies show that this compound 200 mg once daily provides equivalent average daily inhibition of JAK1-dependent pathways (IFNα/pSTAT5, IL-6/pSTAT1) to other JAK inhibitors, but with less inhibition of JAK2-dependent and JAK3-dependent pathways like IL-2, IL-15, IL-4, and GM-CSF [5].
The key findings on this compound's pharmacodynamics are derived from standardized cell-based signaling assays.
This methodology is used to determine the half-maximal inhibitory concentration (IC₅₀) and compare the selectivity of different JAK inhibitors across various pathways [5].
This protocol validates JAK1 selectivity observed in in vitro models in a clinical setting [5].
The high JAK1 selectivity of this compound provides a mechanistic rationale for its differentiated efficacy and safety profile [5]. This selectivity potentially mitigates side effects linked to JAK2 inhibition (e.g., anemia) and JAK3 inhibition (e.g., broader immunosuppression), though this is an area of ongoing research [3] [2].
Emerging preclinical evidence also suggests this compound's potential application beyond rheumatoid arthritis and ulcerative colitis. A 2025 study indicates it can ameliorate experimental pulmonary fibrosis in rats by modulating the JAK1/STAT3/SOCS3/IL-17A pathway, reducing fibroblast proliferation [6].
Filgotinib is an oral, ATP-competitive, and reversible preferential inhibitor of Janus kinase 1 (JAK1) [1]. It modulates the JAK-STAT signaling pathway, which is implicated in the pathogenesis of various inflammatory autoimmune diseases [1].
The table below summarizes its key physicochemical and pharmacokinetic properties:
| Property | Description |
|---|---|
| Mechanism of Action | Preferential inhibition of JAK1 (IC₅₀: 629 nM / 267 ng/mL in human whole blood); ~30-fold selectivity for JAK1 over JAK2 [2]. |
| Biopharmaceutics Classification System (BCS) | Class II (High Permeability, Low Solubility) [3]. |
| Active Metabolite (GS-829845) | Formed via carboxylesterase (CES) 2; exhibits similar JAK1 selectivity but is ~10-fold less potent; systemic exposure is 16-20 fold higher than parent this compound [2] [1] [3]. |
| Pharmacokinetics (200 mg dose) | - This compound Cmax: 1.16 µg/mL (CV% 24.3)
While the search results do not contain detailed laboratory protocols for the initial discovery, they do describe key experimental models used to characterize this compound's activity.
The JAK selectivity profile of this compound was determined through a series of established assays [1]:
The search results provide an example of a preclinical in vivo study investigating a new potential indication.
The logical flow of this experimental investigation can be visualized as follows:
As highlighted, the search results have a gap regarding the very early discovery work, such as the compound's original synthesis and initial high-throughput screening.
To build a more complete whitepaper, you may need to:
Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis [1]. Monitoring its concentration is valuable due to several pharmacokinetic characteristics:
The table below summarizes key parameters from three validated bioanalytical methods for this compound quantification.
Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantitation
| Parameter | Method 1: Rat Plasma [3] | Method 2: Human Liver Microsomes [4] | Method 3: Rat Dried Blood Spots (DBS) [5] |
|---|---|---|---|
| Matrix | Rat Plasma | Human Liver Microsomes (HLM) | Rat Whole Blood (DBS Cards) |
| Sample Volume | 50 μL | Not Specified | 25 μL (spotted) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Protein Precipitation | Sonication in 0.2% formic acid + IS, LLE with ethyl acetate |
| Internal Standard (IS) | Tofacitinib | Veliparib | Tofacitinib |
| Analytical Column | Gemini C18 (100 × 4.6 mm, 3 μm) | Not Specified | Gemini C18 (100 × 4.6 mm, 3 μm) |
| Mobile Phase | 0.2% Formic Acid : ACN (20:80, v/v) | 10 mM Ammonium Formate (pH 3.8) : ACN (70:30, v/v) | 0.2% Formic Acid : ACN (20:80, v/v) |
| Flow Rate | 0.9 mL/min | Not Specified | 0.9 mL/min |
| Run Time | 2.90 min | Not Specified | 2.90 min |
| Retention Time (this compound) | ~1.31 min | Not Specified | ~1.31 min |
| MS Transition (this compound) | 426.3 → 291.3 | 426 → 358 & 426 → 291 | 426.3 → 291.3 |
| Calibration Range | 0.78 - 1924 ng/mL | 5 - 500 ng/mL | 1.37 - 1937 ng/mL |
| LLOQ | 0.78 ng/mL | 4.46 ng/mL (LOQ) | 1.37 ng/mL |
These methods were fully validated as per regulatory guidelines (e.g., US FDA), demonstrating acceptable precision, accuracy, selectivity, matrix effect, and stability under various conditions [3] [4] [5].
This protocol is adapted from the validated method for rat plasma, which can be adapted for human plasma with appropriate validation [3].
The following workflow diagram illustrates the complete analytical procedure:
Diagram 1: Workflow for sample preparation and analysis of this compound in plasma by LC-MS/MS.
The validated LC-MS/MS methods have been successfully applied in preclinical and clinical studies to characterize the pharmacokinetic profile of this compound.
Table 2: Mean Pharmacokinetic Parameters of this compound and its Metabolite in Humans after Single Oral Doses [1]
| Dose | Analyte | Cₘₐₓ (μg/mL) | tₘₐₓ (h) | AUC∞ (μg·h/mL) | t½ (h) |
|---|---|---|---|---|---|
| 100 mg | This compound | 0.57 | 2.00 | 1.74 | 4.91 |
| (n=6) | Metabolite | 0.96 | 5.00 | 30.2 | 22.5 |
| 200 mg | This compound | 1.16 | 3.00 | 4.84 | 5.68 |
| (n=6) | Metabolite | 2.29 | 5.00 | 63.8 | 20.0 |
Cₘₐₓ: maximum plasma concentration; tₘₐₓ: time to Cₘₐₓ; AUC∞: area under the plasma concentration-time curve from zero to infinity; t½: apparent terminal half-life.
Key findings from pharmacokinetic studies include:
The relationship between drug administration, pharmacokinetics, and pharmacodynamics can be summarized as follows:
Diagram 2: The pharmacokinetic and pharmacodynamic pathway of this compound, highlighting the key role of its active metabolite.
I hope these detailed application notes and protocols assist in your research and drug development work. Should you require further specifics on any of the procedures, please feel free to inquire.
A 2025 study developed a simple, rapid, and cost-effective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Filgotinib (FLG) and GS-829845 in human plasma [1] [2]. The method employs simple protein precipitation and has been fully validated according to US FDA guidelines [1].
Summary of Validated LC-MS/MS Method Parameters [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection | Positive Electrospray Ionization (ESI+) |
| Chromatography Column | Shim-pack Scepter C18-120 |
| Mobile Phase | Water and Methanol (both containing 0.1% formic acid) |
| Elution | Gradient elution |
| Flow Rate | 0.2 mL/min |
| Sample Volume | 50 μL of human plasma |
| Sample Preparation | Protein precipitation with methanol |
| Internal Standard (IS) | Brigatinib |
| Retention Time (tR) | FLG: ~2.6 min; GS-829845: ~1.9 min |
| Run Time | 5 minutes |
Method Validation Results [1]
| Validation Parameter | Result |
|---|---|
| Linear Range (FLG) | 2.5 - 50 ng/mL (r = 0.999) |
| Linear Range (GS-829845) | 250 - 5000 ng/mL (r = 1.000) |
| Intra-day Accuracy/Precision | Within 11.4% |
| Inter-day Accuracy/Precision | Within 13.9% |
| Recovery (FLG) | 91.4% - 98.6% |
| Recovery (GS-829845) | 94.1% - 97.7% |
| Stability | Stable under all tested conditions |
Here is a step-by-step protocol for sample preparation and analysis based on the validated method [1].
Sample Preparation Workflow
Metabolism and Elimination Pathway
This analytical method was successfully applied to monitor plasma concentrations in a rheumatoid arthritis patient receiving 200 mg/day this compound [1]. Trough drug concentrations and clinical outcomes are shown in the following table.
Clinical Trough Concentrations and Disease Activity in a RA Patient [1]
| Time Point | This compound (ng/mL) | GS-829845 (ng/mL) | Effective FLG (pmol/mL) | DAS28-CRP | Disease Activity |
|---|---|---|---|---|---|
| Day 1 | 7.6 | 865.5 | 260.1 | N/A | N/A |
| Day 13 | 17.3 | 3028.6 | 887.9 | 3.08 | Moderate |
| Day 29 | 11.2 | 2209.6 | 644.5 | 2.29 | Remission |
| Day 70 | 11.1 | 1821.0 | 535.6 | 2.45 | Low |
The data shows that while the parent this compound concentration remained relatively stable between Days 29 and 70, the decrease in the metabolite GS-829845 concentration led to a lower effective this compound concentration, which correlated with a change in disease activity from "Remission" to "Low" [1]. This demonstrates the value of monitoring both the parent drug and its active metabolite to guide therapy.
The presented LC-MS/MS method addresses a gap in existing analyses by enabling simultaneous quantification of this compound and GS-829845 with a simple sample preparation technique [1]. This method is particularly suited for Therapeutic Drug Monitoring (TDM) in clinical settings and pharmacokinetic studies during drug development.
Key advantages include:
Future applications could explore this method's use in populations with organ impairment or in investigating potential drug-drug interactions, given its high sensitivity and precision.
This protocol outlines a strategy to evaluate filgotinib response at the end of the induction phase (Week 10), leveraging biomarkers to predict long-term outcomes and potentially reduce the need for repeated endoscopies [1].
1. Primary Objective To assess the probability of sustained clinical remission at one year (Week 58) based on clinical and biomarker responses at Week 10.
2. Materials and Equipment
3. Step-by-Step Procedure
A mixed model for repeated measures (MMRM) analysis of clinical trial data identified specific factors associated with a lower disease activity score (pMCS) at Week 58, indicating a better long-term outcome [1].
| Predictive Factor Category | Specific Factors |
|---|---|
| Baseline Characteristics | Biologic-naïve status, Endoscopic subscore <3, CRP ≤3 mg/L [1]. |
| Week 10 Clinical Response | Rectal bleeding subscore of 0, Stool frequency subscore of 0, Histological remission, Endoscopic subscore ≤1 [1]. |
| Week 10 Patient-Reported Outcome | Inflammatory Bowel Disease Questionnaire (IBDQ) score >170 [1]. |
This experiment validates the prognostic value of week 10 FCP levels for long-term clinical remission [1].
While the focus is on response-guided therapy, safety monitoring remains crucial. Real-world data shows this compound is generally well-tolerated [2]. However, as a Janus kinase (JAK) inhibitor, it is subject to class-wide risk minimization measures. Key safety data from long-term studies include:
Filgotinib is an orally administered Janus kinase 1 (JAK1) selective inhibitor approved for the treatment of moderate to severe active rheumatoid arthritis (RA). Upon administration, this compound undergoes extensive metabolism to GS‑829845, an active metabolite that also exhibits JAK1 inhibitory activity, though with approximately 0.1-fold lower potency compared to the parent compound. Despite this reduced potency, the area under the plasma concentration-time curve (AUC) of GS‑829845 in humans is approximately 16 to 20 times higher than that of this compound, making its contribution to the overall pharmacological effect clinically significant. The clinical efficacy of this compound therapy in patients with RA has been demonstrated to correlate with the effective AUC, which combines exposures of both this compound and GS‑829845, providing a strong rationale for therapeutic drug monitoring in clinical practice and research settings. [1]
The Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP) has emerged as a standard composite measure for assessing rheumatoid arthritis disease activity in both clinical trials and routine practice. This validated instrument incorporates objective inflammatory markers (CRP) with clinical joint examination and patient-reported outcomes, creating a comprehensive assessment tool. Recent evidence suggests that monitoring effective this compound concentrations could provide valuable insights for dose adjustment strategies, particularly in patients showing suboptimal therapeutic response. Understanding the relationship between pharmacokinetic parameters and clinical outcomes represents a crucial step toward personalized treatment approaches in rheumatoid arthritis management, potentially optimizing therapeutic efficacy while minimizing adverse events. [1] [2]
This sample preparation protocol employs simple protein precipitation with methanol, which offers significant advantages over more complex solid-phase extraction methods used in earlier methodologies. The use of methanol as the precipitation solvent provides excellent recovery rates (91.4–98.6% for this compound and 94.1–97.7% for GS‑829845) while being more cost-effective than acetonitrile. The selection of brigatinib as the internal standard has demonstrated excellent consistency and reproducibility throughout the validation process, correcting for potential matrix effects and instrumentation variations. [1]
Table 1: Chromatographic Conditions for this compound and GS‑829845 Separation
| Parameter | Specification |
|---|---|
| Column | Shim-pack Scepter C18-120 |
| Mobile Phase A | Water containing 0.1% formic acid |
| Mobile Phase B | Methanol containing 0.1% formic acid |
| Elution | Gradient elution |
| Flow Rate | 0.2 mL/min |
| Run Time | 5 minutes |
| Retention Time (this compound) | 2.6 minutes |
| Retention Time (GS‑829845) | 1.9 minutes |
The liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is performed using a QTRAP 4500 mass spectrometer (AB Sciex) operated in positive electrospray ionization mode. The gradient elution program ensures optimal separation of both analytes with sharp peak symmetry and minimum matrix interference. The mass spectrometer parameters should be optimized for each compound to achieve maximum sensitivity, with multiple reaction monitoring (MRM) transitions specifically calibrated for this compound, GS‑829845, and the internal standard brigatinib. The method achieves excellent chromatographic resolution with no interfering peaks observed throughout the analysis runtime, which is essential for accurate quantification in patient samples. [1]
Table 2: Method Validation Summary
| Validation Parameter | This compound | GS‑829845 |
|---|---|---|
| Calibration Range | 2.5–50 ng/mL | 250–5000 ng/mL |
| Linearity (r) | 0.999 | 1.000 |
| Intra-day Accuracy | ≤11.4% | ≤11.4% |
| Inter-day Accuracy | ≤13.9% | ≤13.9% |
| Intra-day Precision | ≤11.4% | ≤11.4% |
| Inter-day Precision | ≤13.9% | ≤13.9% |
| Recovery | 91.4–98.6% | 94.1–97.7% |
The analytical method was fully validated according to the US Food and Drug Administration (FDA) guidance for bioanalytical method validation. The calibration curves demonstrated excellent linearity across the specified concentration ranges, which were established to cover the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for this compound and 1252–3680 ng/mL for GS‑829845 across the 5th to 95th percentile range). The accuracy and precision values, expressed as percentage deviation, fell within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations meeting the rigorous criteria set forth in regulatory guidelines. Additionally, stability studies confirmed that both analytes remained stable under various storage and handling conditions, including freeze-thaw cycles, short-term temperature storage, and processed sample stability. [1]
The therapeutic drug monitoring protocol is designed for practical implementation in both clinical trial and routine care settings. The emphasis on trough concentration measurement provides a consistent pharmacokinetic parameter that correlates with overall drug exposure while being clinically feasible to obtain. The validated stability of both analytes under various storage conditions allows flexibility in sample processing logistics, which is particularly important for multicenter clinical trials. For clinical interpretation, it is essential to obtain samples at steady-state conditions to ensure concentrations reflect stable pharmacokinetic parameters, which typically requires at least 5-7 half-lives of continuous dosing. [1]
The effective this compound concentration represents the combined pharmacological activity of this compound and its active metabolite GS‑829845, accounting for their relative potencies. The calculation formula is:
Effective this compound Concentration (pmol/mL) = FLG Concentration (pmol/mL) + GS‑829845 Concentration (pmol/mL) × 0.1
This calculation reflects the relative potency of GS‑829845, which is approximately 0.1-fold that of the parent this compound compound. To perform this calculation, measured concentrations in mass units (ng/mL) must first be converted to molar units (pmol/mL) using the molecular weights of each compound (this compound free base = 425.51 g/mol; GS‑829845 molecular weight assumed similar). The resulting effective concentration provides a composite pharmacokinetic parameter that better correlates with clinical response than either compound alone. This approach acknowledges the significant contribution of the metabolite to overall pharmacological activity despite its lower potency, due to its substantially higher systemic exposure. [1]
The DAS28-CRP is a composite score that integrates clinical signs of inflammation, laboratory markers, and patient-reported outcomes to provide a comprehensive assessment of rheumatoid arthritis disease activity. The calculation formula is:
DAS28-CRP = 0.56 × √(TJC28) + 0.28 × √(SJC28) + 0.36 × ln(CRP + 1) + 0.014 × GH + 0.96
Where:
The 28 joints included in the assessment are: proximal interphalangeal (10 joints), metacarpophalangeal (10 joints), wrists (2), elbows (2), shoulders (2), and knees (2). This simplified joint count was developed to increase feasibility in routine clinical practice while maintaining accuracy and reliability compared to more comprehensive joint assessments. [2]
Table 3: DAS28-CRP Interpretation and Response Criteria
| DAS28-CRP Score | Disease Activity Category | Clinically Meaningful Improvement |
|---|---|---|
| < 2.6 | Remission | > 1.2 decrease: Good improvement |
| ≥ 2.6 to ≤ 3.2 | Low Activity | > 1.2 decrease: Good improvement |
| > 3.2 to ≤ 5.1 | Moderate Activity | > 0.6 but ≤ 1.2: Moderate improvement |
| > 5.1 | High Activity | ≤ 0.6: No improvement |
The DAS28-CRP score typically ranges between 2.0 and 10.0, with higher scores indicating more severe disease activity. The categorization of patients into remission, low, moderate, or high disease activity groups facilitates treatment decisions and provides targets for therapy. When interpreting changes in DAS28-CRP over time, a decrease > 1.2 points represents a clinically meaningful improvement, while a change between 0.6 and 1.2 points indicates moderate improvement. It is important to note that the DAS28-CRP may yield slightly lower values compared to the original DAS28-ESR (which uses erythrocyte sedimentation rate instead of CRP), potentially leading to underestimation of disease activity if the same cutoff values are used. [2]
The following diagram illustrates the comprehensive workflow for assessing the relationship between effective this compound concentration and clinical response in rheumatoid arthritis patients:
Table 4: Representative Clinical Data Showing Correlation Between Effective this compound Concentration and Disease Activity
| Study Time Point | This compound Dose (mg/day) | This compound Concentration (ng/mL) | GS‑829845 Concentration (ng/mL) | Effective this compound (pmol/mL) | DAS28-CRP | Disease Activity Category |
|---|---|---|---|---|---|---|
| Baseline | 0 | - | - | - | 2.94 | Moderate |
| Day 1 | 200 | 7.6 | 865.5 | 260.1 | N/A | N/A |
| Day 13 | 200 | 17.3 | 3028.6 | 887.9 | 3.08 | Moderate |
| Day 29 | 200 | 11.2 | 2209.6 | 644.5 | 2.29 | Remission |
| Day 70 | 200 | 11.1 | 1821.0 | 535.6 | 2.45 | Low |
Clinical data from therapeutic drug monitoring in rheumatoid arthritis patients demonstrates the dynamic relationship between effective this compound concentration and disease activity measures. In the representative case presented, similar this compound concentrations were observed on days 29 and 70 (11.2 vs. 11.1 ng/mL), but the decreased GS‑829845 concentration resulted in a lower effective this compound concentration (644.5 vs. 535.6 pmol/mL) that corresponded with worsened disease activity (DAS28-CRP increased from 2.29 to 2.45). This pattern suggests that monitoring the effective concentration, rather than this compound alone, might help optimize therapy and explain changes in clinical response. The data support the concept that maintaining effective concentrations above a certain threshold may be necessary for sustained clinical response, though larger prospective studies are needed to establish definitive target ranges. [1]
Recent real-world evidence from the FILOSOPHY and PARROTFISH studies has further substantiated the clinical utility of this compound in routine practice, showing early and sustained improvements in both disease activity and patient-reported outcomes. In these prospective observational studies, patients treated with this compound demonstrated rapid improvements in Clinical Disease Activity Index (CDAI) as early as Month 1, with responses maintained through Month 24. Importantly, significant improvements in patient-reported outcomes including pain and fatigue were observed as early as Week 1, highlighting the rapid onset of action that may relate to both peripheral anti-inflammatory effects and potential central modulation of pain pathways. [3]
The correlation between effective this compound concentration and DAS28-CRP response provides a scientific foundation for personalized treatment approaches in rheumatoid arthritis management. The developed and fully validated LC-MS/MS method for simultaneous quantification of this compound and GS‑829845 represents a simple, rapid, and cost-effective approach suitable for routine therapeutic drug monitoring in clinical practice. The method's performance characteristics, including excellent precision and accuracy across the clinically relevant concentration range, make it appropriate for application in both research and clinical settings. The demonstration that effective concentration monitoring might explain variations in clinical response represents an important step toward precision medicine in rheumatoid arthritis treatment. [1]
The JAK-STAT pathway has been identified as playing a crucial role not only in inflammatory processes but also in pain modulation, which may explain the rapid improvement in patient-reported pain outcomes observed with this compound treatment. Evidence suggests that JAK inhibitors provide rapid pain relief (often within 1-2 weeks) that cannot be fully explained by their anti-inflammatory effects alone, indicating potential direct effects on central pain processing pathways. This dual mechanism of action—targeting both inflammation and pain pathways—may contribute to the comprehensive clinical benefits observed with this compound therapy and warrants consideration when interpreting the relationship between drug concentrations and patient-reported outcomes. [4]
While the correlation between effective this compound concentration and clinical response shows promise, several limitations should be acknowledged. The available clinical data come primarily from small studies or case examples, necessitating larger prospective validation to establish definitive therapeutic target ranges. Additionally, the DAS28-CRP assessment has inherent limitations as a disease activity measure, with studies showing that approximately 50% of patients with normal CRP levels still demonstrate histological evidence of synovial inflammation. This discrepancy highlights the complex pathophysiology of rheumatoid arthritis and suggests that effective drug concentrations might need to be interpreted in the context of multiple clinical and laboratory parameters rather than as standalone values. [5]
Future research directions should focus on establishing clear target ranges for effective this compound concentrations associated with optimal clinical response, evaluating the potential for concentration-guided dose adjustment in suboptimal responders, and exploring the relationship between pharmacokinetic parameters and specific safety outcomes. Additionally, further investigation into the potential effects of concomitant medications, demographic factors, and genetic polymorphisms on this compound and GS‑829845 pharmacokinetics would enhance our understanding of interindividual variability and refine personalized dosing approaches. [1]
This compound is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral administration, this compound is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures approximately 16- to 20-fold higher than this compound, contributing significantly to the overall pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of both this compound and its active metabolite to establish comprehensive exposure-response relationships and support therapeutic drug monitoring (TDM) in clinical practice.
The development of robust bioanalytical methods for this compound and GS-829845 presents several technical challenges, including the need for simultaneous quantification of both analytes despite their significantly different concentration ranges in plasma, extraction from complex biological matrices with minimal interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but recent advances have simplified sample preparation while maintaining the necessary precision and accuracy for reliable quantification in clinical samples. This document provides detailed application notes and protocols for the analysis of this compound and its active metabolite in plasma, supporting drug development and therapeutic monitoring applications.
The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for simultaneous quantification of this compound and GS-829845 in human plasma, offering high sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach include minimal sample volume requirements (only 50 μL of plasma), rapid analysis time (5 minutes per run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.
The method employs chromatographic separation using a Shim-pack Scepter C18-120 column maintained at 40°C. Mobile phase consisting of water (A) and methanol (B), both containing 0.1% formic acid, is delivered at a flow rate of 0.2 mL/min using a gradient elution program. The mass spectrometric detection is performed using a QTRAP 4500 mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Specific multiple reaction monitoring (MRM) transitions are optimized for each analyte, providing high specificity for detection in complex plasma matrices. The validated linear range of 2.5–50 ng/mL for this compound and 250–5000 ng/mL for GS-829845 adequately covers the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for this compound and 1252–3680 ng/mL for GS-829845) [3].
For applications requiring only this compound quantification without metabolite monitoring, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated for use in mice plasma, with potential adaptation to human matrices. This method provides a cost-effective alternative when mass spectrometry instrumentation is unavailable, though with reduced sensitivity and specificity compared to LC-MS/MS approaches. The method employs an isocratic mobile phase consisting of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) delivered at a flow rate of 0.8 mL/min through a Hypersil Gold C18 column [4].
Detection is performed at a wavelength of 300 nm, with this compound and the internal standard (tofacitinib) eluting at 5.56 and 4.28 minutes, respectively, within a total run time of 10 minutes. The method demonstrates linearity over a concentration range of 0.05–5.00 μg/mL (50–5000 ng/mL) with a correlation coefficient (r²) ≥ 0.992. While this range is suitable for pharmacokinetic studies in mice, it may lack the sensitivity required for monitoring human trough concentrations of this compound, particularly at the lower end of the therapeutic range [4]. The method has been successfully applied to pharmacokinetic studies in mice, demonstrating adequate precision, accuracy, and stability for non-clinical applications.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Analytes | This compound + GS-829845 | This compound only |
| Sample Volume | 50 μL | 100 μL |
| Linearity Range | 2.5–50 ng/mL (FLG) 250–5000 ng/mL (metabolite) | 50–5000 ng/mL | | Retention Times | 2.6 min (FLG) 1.9 min (GS-829845) | 5.56 min (FLG) | | Run Time | 5 min | 10 min | | Detection | MS/MS with ESI+ | UV at 300 nm | | Application | Human plasma | Mice plasma |
Protein precipitation represents the most straightforward and efficient sample preparation method for this compound and GS-829845 extraction from plasma matrices. The protocol involves adding 400 μL of methanol to 50 μL of plasma sample following the addition of 2.5 μL of 20 μg/mL internal standard (brigatinib) solution. After vortexing for 1 minute, the mixture is centrifuged at 16,000 × g for 5 minutes, and the supernatant is filtered through a Millex-LH syringe filter (0.45 μm) [3]. The filtrate is subsequently diluted with an appropriate volume of water before injection into the LC-MS/MS system. This approach offers several advantages, including high recovery rates (91.4–98.6% for this compound and 94.1–97.7% for GS-829845), minimal processing time, and reduced solvent consumption compared to alternative extraction techniques.
For alternative methodologies, liquid-liquid extraction represents another viable approach for sample clean-up. This method typically employs ethyl acetate as the extraction solvent, with this compound and internal standard (tofacitinib) extracted from 100 μL of plasma. After evaporation to dryness and reconstitution in the mobile phase, the extract is injected into the chromatographic system [4]. While this technique may provide enhanced sample clean-up for complex matrices, it involves more processing steps and longer preparation times compared to protein precipitation. The choice between extraction methods should consider the specific requirements of the analytical application, including sensitivity needs, matrix complexity, and available resources.
The LC-MS/MS method for simultaneous quantification of this compound and GS-829845 demonstrates excellent precision and accuracy across the validated concentration ranges. Intra-day and inter-day assay accuracy results for both analytes were within ±11.4%, while precision values did not exceed 13.9% relative standard deviation (RSD), well within the acceptance criteria outlined in FDA bioanalytical method validation guidelines [3]. These results confirm the reliability and reproducibility of the method for quantifying this compound and its metabolite in clinical plasma samples, supporting its application in therapeutic drug monitoring and pharmacokinetic studies.
For the HPLC-UV method validated in mice plasma, both intra-day and inter-day precision and accuracy results were within acceptable limits, though specific numerical data were not provided in the available literature [4]. The method demonstrated sufficient reliability for application in pharmacokinetic studies, with this compound stability confirmed under various conditions including bench-top, auto-sampler, freeze-thaw cycles, and long-term storage at -80°C. These validation parameters ensure the method's suitability for non-clinical pharmacokinetic assessments, though additional validation would be required for human bioanalysis applications.
Table 2: Method Validation Parameters for this compound Analytical Methods
| Validation Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Precision (RSD) | ≤13.9% | Within acceptable limits |
| Accuracy | Within ±11.4% | Within acceptable limits |
| Recovery | 91.4–98.6% (FLG) 94.1–97.7% (metabolite) | Not specified | | Linearity (r) | 0.999 (FLG) 1.000 (metabolite) | ≥0.992 | | Stability | Established under tested conditions | Stable on bench-top, in auto-sampler, through freeze-thaw cycles |
Extraction efficiency and matrix effects were comprehensively evaluated for the LC-MS/MS method, demonstrating consistent and reproducible results. The use of methanol as the precipitation solvent provided high recovery rates for both this compound (91.4–98.6%) and GS-829845 (94.1–97.7%), indicating efficient extraction from the plasma matrix [3]. The internal standard, brigatinib, showed similar recovery characteristics, confirming its suitability for normalizing analytical variations. Investigation of matrix effects revealed minimal ion suppression or enhancement, with consistent results across different lots of plasma, ensuring method robustness in diverse sample matrices.
The consistency of recovery and minimal matrix effects contribute significantly to the method's reliability for therapeutic drug monitoring applications. The simple protein precipitation approach using methanol offers advantages over more complex extraction techniques, providing a time-saving and cost-effective procedure without compromising analytical performance [3]. Methanol was selected over acetonitrile based on superior solubility characteristics for this compound, further optimizing the extraction efficiency and overall method performance.
The developed LC-MS/MS method has been successfully applied to therapeutic drug monitoring in patients with rheumatoid arthritis receiving this compound treatment. In a clinical case example, trough concentrations of this compound and GS-829845 were measured in a patient with RA over a 70-day treatment period [3]. While this compound concentrations remained relatively stable (7.6–17.3 ng/mL), GS-829845 concentrations showed greater variability (865.5–3028.6 ng/mL), resulting in fluctuations in the effective this compound concentration when both entities were considered together. These findings highlight the importance of monitoring both the parent drug and its active metabolite for comprehensive pharmacokinetic-pharmacodynamic assessments.
The effective this compound concentration was calculated using the formula: Effective FLG concentration (pmol/mL) = FLG concentration (pmol/mL) + GS-829845 concentration (pmol/mL) × 1/10, acknowledging the contribution of the metabolite despite its reduced potency [3]. Monitoring this effective concentration may help clinicians determine the appropriate this compound dosing regimen and explain variations in treatment response. In the reported case, decreased GS-829845 concentration between days 29 and 70 resulted in a lower effective this compound concentration and worsened disease activity, as measured by the Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP), demonstrating the clinical utility of therapeutic drug monitoring for this compound.
This compound exhibits favorable pharmacokinetic properties that support once-daily dosing. After oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (C~max~) reached within 1–3 hours. Systemic exposures of both this compound and its primary metabolite increase dose-proportionally over the 50–200 mg once-daily dose range [1]. The terminal elimination half-lives are 4.9–10.7 hours for this compound and 19.6–27.3 hours for GS-829845, with steady state in plasma reached by day 2 for this compound and day 4 for its metabolite. Food intake does not significantly affect this compound pharmacokinetics, allowing administration without regard to meals [1].
Protein binding characteristics further contribute to the favorable pharmacokinetic profile of this compound. Binding to plasma proteins is low for both this compound (55–59%) and its primary metabolite (39–44%) in humans [1]. The low protein binding suggests a lower potential for drug-drug interactions mediated by protein displacement, and may contribute to consistent tissue distribution patterns. These pharmacokinetic properties, combined with the low drug-drug interaction potential, make this compound a suitable option for patients with rheumatoid arthritis and ulcerative colitis who often require concomitant medications.
Table 3: Steady-State Trough Concentrations of this compound and GS-829845 in RA Patients
| Parameter | This compound | GS-829845 |
|---|---|---|
| 5th–95th Percentile Range | 4–28 ng/mL | 1252–3680 ng/mL |
| Typical Trough in Clinical Case | 7.6–17.3 ng/mL | 865.5–3028.6 ng/mL |
| Relative Exposure (vs. parent) | 1× | 16–20× |
| Contribution to Efficacy | Direct JAK1 inhibition | Contributes ~10% of parent activity |
Scope: This protocol describes the simultaneous quantification of this compound and its active metabolite GS-829845 in human plasma using LC-MS/MS with simple protein precipitation.
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedure:
Scope: This protocol describes the quantification of this compound in mice plasma using HPLC-UV with liquid-liquid extraction, adaptable for research applications.
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedure:
Figure 1: Experimental Workflow for LC-MS/MS Analysis of this compound and Metabolite in Plasma
Figure 2: Pharmacokinetic Pathway and Clinical Correlation of this compound
The analytical methods presented in this document provide robust and reliable approaches for quantifying this compound and its active metabolite GS-829845 in plasma matrices. The LC-MS/MS method with simple protein precipitation offers significant advantages in terms of simplicity, sensitivity, and efficiency, making it particularly suitable for high-throughput clinical applications and therapeutic drug monitoring. The HPLC-UV method represents a cost-effective alternative for non-clinical studies where metabolite monitoring is not required. The comprehensive validation data confirm that both methods meet regulatory standards for bioanalytical method validation, ensuring the generation of reliable and reproducible concentration data.
The clinical application of these analytical methods has demonstrated their utility in characterizing the pharmacokinetic-pharmacodynamic relationships of this compound and supporting therapeutic drug monitoring in patients with rheumatoid arthritis. The ability to simultaneously monitor both this compound and its pharmacologically active metabolite provides a more comprehensive understanding of drug exposure than parent drug quantification alone, potentially contributing to optimized dosing strategies and improved clinical outcomes. As this compound continues to be investigated for additional inflammatory conditions, these analytical methods will remain essential tools for both clinical management and ongoing research initiatives.
This compound is an orally administered, preferential Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe rheumatoid arthritis (RA) in Europe and Japan, and more recently for ulcerative colitis (UC) in various markets. While randomized controlled trials (RCTs) have established the efficacy and safety profile of this compound, real-world evidence (RWE) is increasingly crucial for understanding its performance in routine clinical practice. RWE studies capture data from heterogeneous patient populations treated in diverse clinical settings, providing insights beyond the carefully controlled conditions of pre-marketing clinical trials. This document summarizes the current RWE on this compound treatment persistence across indications and provides detailed methodological protocols for generating RWE on treatment persistence.
Treatment persistence, defined as the duration of time from initiation to discontinuation of therapy, serves as a composite effectiveness measure in real-world settings, reflecting both efficacy and tolerability. For chronic conditions like RA and UC, long-term treatment persistence is crucial for achieving sustained disease control and preventing disease progression. The RWE data presented herein demonstrate this compound's real-world performance across multiple geographic regions and patient populations, supporting its use in clinical practice.
Table 1: Real-World Studies of this compound in Rheumatoid Arthritis
| Study Name | Country/Region | Sample Size | Study Design | Follow-up Duration | Key Persistence Findings |
|---|---|---|---|---|---|
| FILOSOPHY & PARROTFISH [1] | Europe | 1,309 | Prospective observational | 6-24 months | 84.9% persistence at 6 months; 71%-88% achieving CDAI LDA or remission at Month 24 |
| German Chart Review [2] | Germany | 301 | Retrospective chart review | 12 months | 81.6% persistence at 12 months; 36.8% achieving CDAI remission at 6 months |
| FILOSOPHY & PARROTFISH Subgroups [1] | Europe | 485 AT-naïve, 824 AT-experienced | Prospective observational | 24 months | AT-naïve: 35.3% CDAI remission at 24 months; AT-experienced: 16.4% CDAI remission at 24 months |
AT = Advanced Therapy (biologic or targeted synthetic DMARDs); CDAI = Clinical Disease Activity Index; LDA = Low Disease Activity
The European FILOSOPHY and PARROTFISH pooled interim analysis (N=1,309) demonstrated encouraging real-world effectiveness of this compound in RA patients, with high treatment persistence of 84.9% at 6 months [1]. The study included both advanced therapy-naïve (37.1%) and advanced therapy-experienced (62.9%) patients, with most (91.4%) receiving the 200 mg dose. Effectiveness was maintained through 24 months, with 35.3% of AT-naïve and 16.4% of AT-experienced patients achieving CDAI remission at 24 months. A separate German retrospective chart review (N=301) similarly showed high persistence rates, with 81.6% of patients remaining on this compound at 12 months [2]. In this study, this compound was predominantly used as monotherapy (83.7%), with oral administration (78.4%), fast onset of action (66.8%), and monotherapy capability (65.4%) cited as the most common reasons for treatment initiation.
Table 2: Real-World Studies of this compound in Ulcerative Colitis
| Study Name/Location | Sample Size | Study Design | Follow-up Duration | Clinical Remission at 24 weeks | 12-Month Persistence |
|---|---|---|---|---|---|
| UK Multicenter [3] [4] | 286 | Retrospective observational | Median 229 days | 51% (post-induction) | 66% |
| Japanese Single-Center [5] [6] | 25 | Retrospective observational | Median 232 days | 52-60% (depending on scale) | 68% |
| Jakarta Study (BIO-exposed) [7] | 79 | Retrospective multicenter | 16 weeks | 36.8% (CFREM at week 16) | N/A |
CFREM = Corticosteroid-Free Symptomatic Remission
The UK multicenter study (N=286) represents the largest real-world cohort of UC patients treated with this compound, showing a 12-month treatment persistence of 66% [3] [4]. This study included a predominantly biologically exposed population (56% with prior advanced therapy exposure), with 64% achieving clinical response and 51% achieving clinical remission at the post-induction (8-12 week) assessment. The Japanese single-center experience (N=25) demonstrated similar persistence rates (68%) over a comparable follow-up period [5] [6]. This study also showed significant improvements in patient-reported outcome (PRO2) and partial Mayo scores as early as two weeks after treatment initiation (p<0.05), with 52-60% of patients achieving clinical remission at 24 weeks depending on the assessment scale used.
The Jakarta real-world evidence multicenter study compared this compound with other JAK inhibitors (tofacitinib and upadacitinib) in bio-exposed UC patients [7]. This study found that this compound demonstrated 36.8% corticosteroid-free symptomatic remission at week 16, with lower dose maintenance failure (42.3%) compared to tofacitinib (58.1%), though higher than upadacitinib (30.5%).
Figure 1: Real-World Effectiveness and Persistence of this compound in Ulcerative colitis. Percentages derived from UK multicenter study [3] [4] and Japanese study [5] [6].
3.1.1 Retrospective Chart Review Protocol
The retrospective chart review methodology follows the approach used in the German RA study [2] and UK UC studies [3] [4]:
3.1.2 Prospective Observational Study Protocol
The prospective observational study design follows the FILOSOPHY and PARROTFISH studies in RA [1]:
3.2.1 Baseline Characteristics Assessment
Collection of comprehensive baseline characteristics is essential for understanding the study population and assessing generalizability:
3.2.2 Treatment Patterns Documentation
Treatment patterns should be thoroughly documented to understand real-world usage:
3.3.1 Primary Effectiveness Endpoints
3.3.2 Secondary Endpoints
4.1.1 Primary Analysis Methods
4.1.2 Subgroup and Multivariable Analyses
4.2.1 Adverse Event Collection and Analysis
Figure 2: Real-World Evidence Generation Workflow for this compound Treatment Persistence Studies
The real-world evidence summarized in this document demonstrates that this compound maintains substantial treatment persistence across both rheumatoid arthritis and ulcerative colitis indications. The observed 12-month persistence rates of 66-82% across studies suggest that a majority of patients continue to derive benefit from this compound with acceptable tolerability in routine practice. This persistence is notably similar to or exceeds that typically observed with other advanced therapies in these chronic inflammatory conditions.
Several factors associated with better persistence have been identified across studies. In UC, patients with lower baseline disease activity scores (PRO2 and partial Mayo) showed better persistence and higher remission rates [5] [6]. In RA, advanced therapy-naïve patients generally demonstrated higher remission rates compared with advanced therapy-experienced patients [1]. The ability to use this compound as monotherapy was frequently cited as a reason for treatment selection in RA [2], potentially contributing to persistence by reducing pill burden and avoiding side effects associated with conventional synthetic DMARDs.
The safety profile of this compound in real-world studies appears consistent with the known safety profile of JAK inhibitors as a class, with no new safety signals detected in these observational cohorts [1] [2]. However, appropriate risk mitigation strategies in line with regulatory guidance should be maintained, particularly for special populations such as elderly patients and those with cardiovascular risk factors.
These application notes and protocols provide a methodological framework for generating real-world evidence on this compound treatment persistence. The consistent persistence rates observed across multiple real-world studies in both rheumatoid arthritis and ulcerative colitis support this compound as a valuable treatment option in routine clinical practice. The protocols outlined herein can be utilized by researchers to generate additional real-world evidence, further elucidating the effectiveness and safety of this compound in diverse patient populations and clinical settings.
For research purposes, the following summaries detail the methodologies and key findings from pivotal clinical trials investigating filgotinib monotherapy.
This 52-week, multicenter, double-blind, active-controlled trial evaluated this compound in patients with active RA and limited or no prior MTX exposure [1].
This open-label extension study assessed the long-term safety and efficacy of this compound in patients who completed the 24-week phase II DARWIN 1 (this compound + MTX) and DARWIN 2 (this compound monotherapy) trials [2] [3].
The following workflow and table outline the critical safety monitoring parameters required for managing this compound treatment in clinical trials [5].
| Laboratory Measure | Action Required | Monitoring Guidance |
|---|---|---|
| Absolute Neutrophil Count (ANC) | Do not initiate or interrupt treatment if ANC < 1 × 10⁹ cells/L. | Before treatment initiation and thereafter per routine patient management [5]. |
| Absolute Lymphocyte Count (ALC) | Do not initiate or interrupt treatment if ALC < 0.5 × 10⁹ cells/L. | |
| Hemoglobin (Hb) | Do not initiate or interrupt treatment if Hb < 8 g/dL. | |
| Lipid Parameters | Manage according to international clinical guidelines for hyperlipidaemia. | 12 weeks after initiation and thereafter per guidelines [5]. |
The table below consolidates key efficacy and safety data from the clinical trials for a comprehensive overview.
| Trial | Duration | Treatment Arm | Efficacy (ACR20) | Key Safety Findings (EAIR per 100 PYs) |
|---|---|---|---|---|
| FINCH 3 [1] | 24 weeks | FIL 200 mg Monotherapy | 78% | Adverse event rates through week 52 were comparable between all treatments. |
| FINCH 3 [1] | 24 weeks | MTX Monotherapy | 71% | - |
| DARWIN 3 (LTE) [2] | Up to 8 years | All Patients (Pooled) | 26.9% (ACR20 at 8 years) | TEAEs: 67.0 Serious TEAEs: 3.8 Serious Infections: 1.3 Herpes Zoster: 1.3 MACE: 0.19 Malignancies: 0.6 |
For scientists and drug development professionals, the evidence supports this compound 200 mg once daily as a standard dose for RA monotherapy in the general adult population. The 100 mg dose is a critical option for special populations with increased risk profiles. The long-term data from DARWIN 3 demonstrates a durable efficacy and consistent safety profile for up to 8 years, supporting its viability for chronic management of RA. The FAITHFUL study ( phase IV) is ongoing and will provide further prospective evidence comparing this compound add-on therapy to monotherapy in patients with an inadequate response to MTX [6].
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease characterized by synovial inflammation and joint destruction that affects approximately 1% of the global population. The disease typically presents in individuals during their peak productive years (40s-50s), leading to significant physical disability, economic burden, and psychological distress. Without effective treatment, approximately 70% of patients develop bone erosions within two years, making early and effective therapeutic intervention crucial. The pathophysiology of RA involves multiple pro-inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, representing a promising therapeutic target.
Filgotinib is an oral, selective JAK1 inhibitor that has demonstrated efficacy in multiple phase 2 and 3 clinical trials for moderate to severe active RA. As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), this compound offers the convenience of oral administration while simultaneously inhibiting multiple cytokine pathways involved in RA pathogenesis. The combination therapy of this compound with methotrexate (MTX) has emerged as a particularly effective treatment strategy, providing superior clinical outcomes compared to MTX monotherapy in specific patient populations. These application notes provide detailed protocols and evidence-based guidance for researchers and drug development professionals on the appropriate use of this compound in combination with MTX.
The efficacy and safety of this compound in combination with MTX have been evaluated across multiple clinical trials in diverse RA patient populations. The FINCH 3 trial (NCT02886728), a 52-week phase 3 multicenter study, demonstrated that in patients with limited or no prior MTX exposure, this compound 200 mg + MTX achieved significantly higher ACR20 response rates at week 24 compared to MTX monotherapy (81% vs. 71%, p<0.001). The FINCH 1 trial showed this compound 200 mg + MTX was noninferior to adalimumab + MTX in MTX-inadequate responders (MTX-IR), while the DARWIN 1 and 2 studies established the efficacy of this compound as both add-on therapy and monotherapy in MTX-IR patients.
Table 1: Efficacy Outcomes from Key Clinical Trials of this compound in Rheumatoid Arthritis
| Trial | Patient Population | Treatment Groups | Primary Endpoint Results | Key Secondary Outcomes |
|---|---|---|---|---|
| FINCH 3 (N=1252) | Limited/no prior MTX exposure | FIL200+MTX, FIL100+MTX, FIL200, MTX | ACR20: 81% FIL200+MTX vs 71% MTX (p<0.001) | DAS28(CRP)<2.6: 54% FIL200+MTX vs 29% MTX (p<0.001) |
| FINCH 1 (N=1755) | MTX-inadequate responders | FIL200+MTX, FIL100+MTX, ADA+MTX, PBO+MTX | ACR20: 76% FIL200+MTX vs 49% PBO+MTX (p<0.001) | Noninferior to adalimumab for DAS28(CRP)≤3.2 |
| DARWIN 1 (N=594) | MTX-inadequate responders | FIL+MTX vs PBO+MTX | ACR20: 79% FIL200+MTX vs 54% PBO (p<0.001) | Rapid improvement by week 2 with higher doses |
A recent network meta-analysis (2025) comparing JAK inhibitors in MTX-IR patients found that this compound 200 mg + MTX had the highest probability of being the most effective treatment for inhibiting radiographic progression, as measured by change in modified Total Sharp Score (mTSS) at 48/52 weeks. This compound 200 mg also ranked highest for achieving Clinical Disease Activity Index (CDAI) ≤2.8 and Simplified Disease Activity Index (SDAI) ≤3.3 at 12 weeks, demonstrating its potent clinical efficacy [1].
The safety profile of this compound in combination with MTX has been consistently acceptable across clinical trials. Through 52 weeks in the FINCH 3 trial, adverse event rates were comparable between all treatment groups, with no unexpected safety signals. The most common adverse events include slight decreases in neutrophil and lymphocyte counts, and dose-dependent increases in lipids (total cholesterol, triglycerides, and HDL), with stable LDL/HDL ratios. As with other JAK inhibitors, careful consideration of thromboembolic risk is warranted, though adjudicated event rates were low in clinical trials [2] [3].
Table 2: Safety Overview of this compound from Pooled Clinical Trial Data
| Safety Parameter | Observation with this compound | Clinical Implications |
|---|---|---|
| Hematological Effects | Transient decrease in neutrophil/lymphocyte counts; stable hemoglobin | Monitor blood counts periodically |
| Lipid Profile | Dose-dependent increases in total cholesterol, triglycerides, HDL; stable LDL/HDL ratios | Lipid monitoring recommended at 12 weeks |
| Hepatic Function | No significant hepatotoxicity observed | Routine liver function monitoring |
| Infection Risk | Comparable to other JAK inhibitors | Screen for TB and monitor for infections |
| Thromboembolic Events | Low incidence in clinical trials | Consider individual patient risk factors |
This compound is an adenosine triphosphate-competitive reversible inhibitor that demonstrates preferential inhibition of JAK1 (IC₅₀ = 10 nM) over JAK2 (IC₅₀ = 28 nM), JAK3 (IC₅₀ = 810 nM), and TYK2 (IC₅₀ = 116 nM). This selectivity profile potentially offers an improved benefit-risk ratio compared to less selective JAK inhibitors by preserving JAK2-mediated functions such as erythropoiesis. This compound undergoes metabolism to GS-829845, an active metabolite that exhibits approximately tenfold lower potency while maintaining similar JAK1 selectivity. Pharmacokinetic/pharmacodynamic modeling suggests that GS-829845 contributes meaningfully to the overall pharmacodynamic effects due to its high exposure levels [3].
The mechanism of action involves inhibition of JAK-STAT signaling pathways downstream of multiple cytokines implicated in RA pathogenesis, including interleukin-6 (IL-6), interferons, and common gamma chain cytokines. This broad inhibition of pro-inflammatory cytokine signaling results in rapal reduction in inflammatory markers such as C-reactive protein (CRP), often observed within 2 weeks of treatment initiation. Additionally, this compound treatment demonstrates disease-modifying potential through inhibition of radiographic progression, as evidenced by significant reductions in mTSS compared to MTX monotherapy in clinical trials [2] [1].
This compound exhibits favorable pharmacokinetics with rapid absorption (median Tmax 2-3 hours) and dose-proportional exposure over the therapeutic range. The active metabolite GS-829845 reaches peak concentration at approximately 5 hours post-dose. Both this compound and its metabolite reach steady-state concentrations within 2-4 days with minimal to moderate accumulation following once-daily administration. Food intake does not clinically relevantly alter exposure, allowing for administration without regard to meals. This compound undergoes extensive metabolism primarily by carboxylesterase 2 (CES2) to form GS-829845, with the majority of the dose (≈87%) eliminated renally [3].
Objective: To determine the inhibitory potency and selectivity of this compound against JAK family enzymes.
Materials and Reagents:
Procedure:
Validation Parameters:
This protocol confirmed this compound's JAK1 preferential inhibition with IC₅₀ values of 10, 28, 810, and 116 nM for JAK1, JAK2, JAK3, and TYK2, respectively [3].
Objective: To evaluate the functional selectivity of this compound in whole blood and cellular assays.
Materials and Reagents:
Procedure:
Key Findings: this compound demonstrated preferential inhibition of JAK1-mediated signaling (IFN-α and IL-6) with reduced effect on JAK2-dependent pathways (EPO signaling), confirming its selective cellular profile [3].
Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action. This compound preferentially inhibits JAK1 with minimal effect on other JAK family members, potentially offering an improved benefit-risk profile.
Figure 2: Clinical Trial Design for this compound-MTX Combination Therapy. Based on the FAITHFUL study protocol, this design compares add-on versus switch strategies in MTX-inadequate responders [4].
The combination therapy of this compound with methotrexate represents an effective treatment strategy for rheumatoid arthritis patients across multiple stages of disease management. The robust clinical evidence from phase 2 and 3 trials demonstrates consistent benefits in reducing disease activity, improving physical function, and inhibiting radiographic progression. The selective JAK1 inhibition profile of this compound potentially offers an optimized benefit-risk ratio, though long-term surveillance studies continue to monitor real-world safety outcomes.
For drug development professionals, several future research directions merit consideration. The ongoing FAITHFUL study (jRCTs031230673) will provide important evidence regarding the comparative efficacy of this compound add-on therapy versus switching to monotherapy in MTX-inadequate responders [4]. Additional investigations exploring biomarker predictors of treatment response, optimal sequencing with other targeted therapies, and potential applications in other immune-mediated inflammatory diseases represent promising areas for further research. As the treatment landscape for rheumatoid arthritis continues to evolve, this compound in combination with methotrexate offers a valuable therapeutic option that balances efficacy, safety, and convenience.
1. Executive Summary The HUMBOLDT trial was a phase 2, double-masked, placebo-controlled, randomized clinical trial conducted to assess the efficacy and safety of the oral JAK1-preferential inhibitor filgotinib in adults with active noninfectious intermediate uveitis, posterior uveitis, or panuveitis [1] [2]. Despite being terminated early for business reasons unrelated to efficacy or safety, the trial met its primary endpoint, showing that this compound significantly reduced the risk of treatment failure by Week 24 compared to placebo [1]. This positions this compound as a potential oral therapeutic option for a condition where high unmet need remains despite existing treatments [3].
2. Efficacy and Safety Data Summary The tables below summarize the key efficacy and safety outcomes from the HUMBOLDT trial.
Table 1: Primary Efficacy Endpoint at Week 24 [1]
| Parameter | This compound 200 mg (n=32) | Placebo (n=34) | Difference vs. Placebo (95% CI) | P-value |
|---|---|---|---|---|
| Treatment Failure | 12/32 (37.5%) | 23/34 (67.6%) | -30.1% (-56.2% to -4.1%) | 0.006 |
Note: n represents the number of participants evaluable for the primary endpoint.
Table 2: Key Safety Profile (Over the Trial Period) [1] [3]
| Safety Measure | This compound 200 mg (n=37) | Placebo (n=35) |
|---|---|---|
| Any Adverse Event (AE) | 30 (81.1%) | 24 (68.6%) |
| Serious Adverse Events (SAEs) | 5 (13.5%) | 2 (5.7%) |
| Most Common SAEs | Bladder prolapse, epilepsy, COVID-19, spinal stenosis, suicidal ideation, uveitis, inflammatory bowel disease flare | - |
| Serious Infections | 1 (2.7%) | 1 (2.9%) |
| Notable Absence of Events | No deaths, thromboembolic events, major adverse cardiovascular events, gastrointestinal perforations, opportunistic infections (including TB), or herpes zoster were reported in either group. |
3. Detailed Experimental Protocol from the HUMBOLDT Trial
3.1. Study Design
3.2. Participant Eligibility Criteria
3.3. Treatment Protocol
3.4. Assessment Workflow and Failure Criteria The following diagram illustrates the patient journey and the composite endpoint used to define treatment failure in the HUMBOLDT trial.
The table below synthesizes key safety data from recent real-world studies and long-term trials.
| Study / Context | Patient Population & Study Design | Key Safety Findings | Common Adverse Events | Serious Adverse Events |
|---|---|---|---|---|
| Real-World Multicentre Experience (2024) [1] | 126 RA patients; 84% with prior bDMARD failure [1] | Effective and well-tolerated; significant steroid dose reduction [1] | Not specifically listed | One Major Adverse Cardiovascular Event (MACE); one case of increased transaminases; no Herpes Zoster infections reported [1] |
| Real-World Experience in Germany (2025) [2] | 301 RA patients from outpatient clinics; 83.7% on monotherapy [2] | Generally well tolerated [2] | Not specified in results | At 12 months, 18.4% discontinued treatment, primarily due to lack of effectiveness [2] |
| Long-Term Extension Study (DARWIN 3) [3] | 739 RA patients; mean exposure 3.5+ years [3] | Safety profile consistent with parent trials; well tolerated long-term [3] | Treatment-Emergent Adverse Events (EAIR/100 PY): 24.6 (FIL+MTX), 25.8 (FIL mono) [3] | Serious TEAEs (EAIR/100 PY): 3.1 (FIL+MTX), 4.3 (FIL mono) [3] |
| Patient-Facing Information [4] | General guidance for RA patients [4] | Most users experience no side effects; those that occur are usually not serious [4] | Nausea, upper respiratory tract infection, urinary tract infection, dizziness [4] | Potential for blood clots, serious infections; requires regular monitoring [4] |
This compound has predictable effects on certain laboratory parameters, which should be monitored routinely [5]:
For researchers and clinicians, implementing a standardized monitoring protocol is crucial for patient safety.
The diagram above outlines the core monitoring workflow. Key considerations for your protocols include:
While current data is robust, several areas are active for further investigation:
The table below summarizes official dose adjustment recommendations from the product SmPC, which are based on patient age and comorbidities rather than drug levels [1].
| Patient Population / Risk Factor | Recommended Dosage for Rheumatoid Arthritis (RA) | Recommended Dosage for Ulcerative Colitis (UC) |
|---|---|---|
| Standard Adult Patient | 200 mg once daily | 200 mg once daily (induction & maintenance) |
| Increased Age (≥65 years) | 100 mg once daily (may escalate to 200 mg if insufficient control) | Induction: 200 mg once daily Maintenance: 100 mg once daily | | Increased risk of VTE, MACE, or malignancy | 100 mg once daily | 100 mg once daily | | Moderate or Severe Renal Impairment (CrCl 15 to <60 mL/min) | 100 mg once daily | 100 mg once daily |
The fixed-dosing strategy for this compound is supported by its predictable pharmacokinetic properties, which reduce the need for TDM [2].
Long-term safety data from integrated analyses of clinical trials show that rates of major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies are generally low in patients with RA or UC treated with this compound [4]. These risks appear to be influenced more by patient age and pre-existing risk factors than by the drug dose itself [4].
The FAITHFUL trial is an ongoing phase IV study specifically designed to compare the efficacy and safety of this compound used in combination with methotrexate versus this compound monotherapy in RA patients with an inadequate response to methotrexate [5]. The primary goal is to determine if the monotherapy is non-inferior to the combination therapy [5].
The predictable pharmacokinetics of this compound make routine TDM unnecessary [2]. Dose adjustments are guided by specific patient factors—such as age, renal function, and comorbidities—that are clearly linked to the risk of adverse events, providing a more practical and validated approach to individualized dosing than monitoring plasma concentrations [1] [4].
The table below summarizes the laboratory abnormalities associated with filgotinib treatment, based on pooled data from clinical trials in patients with rheumatoid arthritis (RA) [1].
| Laboratory Parameter | Observed Effect | Clinical Notes & Dose Relationship |
|---|---|---|
| Neutrophils | Decrease | Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1]. |
| Lipids | Increase (Total Cholesterol, HDL, LDL) | Increases typically plateau by Week 24. LDL/HDL ratio generally remains stable [2] [1]. |
| Creatine Kinase (CK) | Increase | Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1]. |
| Serum Creatinine | Increase | Small, initial increases that plateau by Week 12 and remain stable [1]. |
| Lymphocytes | Decrease | Observed more frequently with this compound vs. comparator treatments [2]. |
| Hemoglobin | Stable/Slight Increase | Reflects improvement in inflammation; values remain within normal range [2]. |
| Platelets | Slight Decrease | Decrease within first 4 weeks, then stabilizes within normal range [2]. |
| Liver Enzymes (ALT/AST) | Increase | Generally mild to moderate; frequency similar between FIL 200 mg and 100 mg [1]. |
| Phosphate | Decrease (Hypophosphatemia) | Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg. Not associated with clinical AEs and levels remained within normal range [1]. |
For researchers designing studies, here are methodologies from clinical trials for consistent laboratory monitoring.
The diagram below outlines a logical workflow for monitoring and managing laboratory parameters during this compound treatment.
The table below summarizes the key infection risks and their incidence rates from integrated safety analyses of clinical trials [1] [2] [3].
| Infection Type | Details and Incidence Rates (Exposure-Adjusted Incidence Rates per 100 Patient-Years) |
|---|
| Overall Serious Infections | Most frequent serious infection is pneumonia.
The risk of infection is a class effect of JAK inhibitors and is dose-dependent. The risk is comparable to that of biologic therapies and is compounded by factors like older age and concomitant use of corticosteroids [2].
A proactive screening and monitoring strategy is crucial for mitigating infection risks in patients receiving this compound.
| Laboratory Measure | Action | Monitoring Guidance |
|---|---|---|
| Absolute Neutrophil Count (ANC) | Do not initiate or interrupt treatment if ANC < 1 × 10⁹ cells/L. | Before treatment and thereafter per routine patient management. |
| Absolute Lymphocyte Count (ALC) | Do not initiate or interrupt treatment if ALC < 0.5 × 10⁹ cells/L. | |
| Haemoglobin (Hb) | Do not initiate or interrupt treatment if Hb < 8 g/dL. | |
| Lipids | Manage according to international clinical guidelines. | Check at 12 weeks after initiation, then per guidelines. |
The diagram below illustrates the mechanistic basis for the increased infection risk associated with this compound.
This compound is a preferential Janus kinase (JAK) 1 inhibitor. The JAK-STAT pathway is a central communication node for the immune system, downstream of more than 50 cytokines and growth factors. By inhibiting JAK1, this compound disrupts signaling of key cytokines involved in the pathogenesis of inflammatory diseases, which is the source of its therapeutic efficacy. However, this mechanism also inherently modulates immune responses, leading to an increased susceptibility to infections, particularly herpes zoster and opportunistic infections [2] [6].
Q1: What were the specific findings of the MANTA and MANTA-RAy studies regarding this compound's impact on semen parameters? The studies found no clinically relevant impact of this compound on semen parameters after 13 weeks of treatment. The quantitative results for the primary and key secondary endpoints are summarized below [1].
| Parameter | This compound 200 mg (n=120) | Placebo (n=120) | Difference (95% CI) |
|---|---|---|---|
| Primary Endpoint: Patients with ≥50% decrease in sperm concentration at Week 13 | 8/120 (6.7%) | 10/120 (8.3%) | Δ -1.7% (-9.3% to 5.8%) |
| Secondary Endpoints: Mean change from baseline to Week 13 | |||
| Sperm Concentration | No clinically relevant change | No clinically relevant change | |
| Total Motility | No clinically relevant change | No clinically relevant change | |
| Normal Morphology | No clinically relevant change | No clinically relevant change |
Q2: Did this compound affect sex hormone levels? No. The studies concluded that this compound 200 mg daily for 13 weeks had no measurable impact on sex hormones, including luteinising hormone (LH), follicle stimulating hormone (FSH), inhibin B, and total testosterone [1].
Q3: Were any effects on semen parameters reversible? In patients who met the threshold for a decrease in semen parameters (whether on this compound or placebo), monitoring for up to 52 weeks showed no difference in the patterns of reversibility between the treatment groups. This suggests any observed decreases were not persistent or specifically related to this compound [1].
Q4: What are the implications of these findings for clinical practice and drug labeling? Based on this data, the European Medicines Agency (EMA) updated the this compound label. The language in the "Special Warnings and Precautions" section regarding a potential effect on sperm production and male fertility has been removed [2].
The MANTA and MANTA-RAy studies were designed as robust, double-blind, placebo-controlled trials. The following workflow outlines the core experimental design.
Key Methodological Details:
Challenge: Interpreting Preclinical to Clinical Translation
Challenge: Managing Variable Semen Parameters
| Feature | Description | Clinical/Experimental Evidence |
|---|---|---|
| Primary Metabolizing Enzymes | Carboxylesterase 2 (CES2); minor role for CES1 [1] [2] [3]. | In vitro studies using recombinant enzymes and human microsomes [4]. |
| Primary Metabolite | GS-829845 (active, ~10-fold lower potency than parent) [1] [3]. | - |
| CYP450 Inhibition | No clinically relevant inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [4]. | In vitro assays; clinical study with CYP3A4 substrate midazolam showed no interaction [4]. |
| Transporter Inhibition | No inhibition of P-gp, BCRP, BSEP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2 [4] [1]. | In vitro cell systems [4]. |
| UGT Inhibition | No clinically relevant inhibition of UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, or 2B15 [4]. | In vitro assays [4]. |
| Protein Binding | Low in humans (this compound: 55-59%; Metabolite: 39-44%) [1] [3]. | In vitro equilibrium dialysis [3]. |
The following diagram illustrates the primary metabolic pathway of this compound and its key pharmacokinetic properties, which underpin its low interaction potential.
For researchers aiming to confirm or investigate these properties, here are summaries of key experimental methodologies.
This standard protocol evaluates the potential for this compound and its metabolite to inhibit major CYP enzymes.
This clinical protocol validates the in vitro findings in a human population.
| Question | Answer & Clinical Significance |
|---|---|
| What is the rationale for comparing filgotinib combo vs. monotherapy? | Prior trials (FINCH 1 & 2) did not directly compare these regimens in MTX-inadequate responders. The FAITHFUL study aims to determine if discontinuing MTX (to reduce toxicity) is as effective as continuing it, based on precedents like tocilizumab where combo therapy showed higher liver dysfunction [1] [2]. |
| Does this compound have significant drug-drug interaction (DDI) liabilities? | This compound has a relatively low DDI risk. It is a P-gp substrate, but interactions with P-gp inhibitors/inducers are not clinically relevant. It does not inhibit OCT2, MATE1, or MATE2K, so no dose adjustment is needed with co-administered drugs like metformin [3]. |
| What is the evidence for long-term efficacy and safety? | The DARWIN 3 long-term extension study shows that this compound maintains a stable safety and efficacy profile for up to 8 years. The exposure-adjusted incidence rate for serious AEs was 3.8 events/100 patient-years, and ACR response rates were durable [4]. |
| How is this compound metabolized, and what are key PK considerations? | This compound is primarily metabolized by carboxylesterase 2 (CES2) to its major active metabolite, GS-829845. GS-829845 is ~10-fold less potent but has higher exposure and a longer half-life (~19 hours), contributing to the overall pharmacodynamic effect [5] [6]. |
The table below summarizes efficacy data from key clinical trials in this patient population.
| Trial (Phase) | Design & Patient Population | Treatment Groups | Key Efficacy Results (at Week 24 unless noted) |
|---|
| FINCH 1 (Phase 3) [7] | MTX-inadequate responders; this compound + MTX vs. PBO + MTX | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | ACR20 (Week 12): ~78% (FIL200) vs. 44% (PBO) DAS28-CRP LDA: ~75% achieved with FIL200 | | FINCH 1 Subgroup [7] | Post-hoc analysis of patients with moderately active RA (DAS28-CRP >3.2 to ≤5.1) | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | ACR20 (Week 12): 77.9% (FIL200), 67.8% (FIL100), 43.8% (PBO) Efficacy was comparable to the overall study population. | | DARWIN 1 (Phase 2) [8] | MTX-inadequate responders; this compound + MTX vs. PBO + MTX | FIL 100/200 mg (QD/BID) + MTX PBO + MTX | ACR20: Significantly higher with FIL100/200 mg + MTX vs. PBO. Onset of action was observed as early as Week 1. | | DARWIN 3 (LTE) [4] | Long-term extension from DARWIN 1 & 2 | FIL 200 mg (+MTX or mono) | DAS28-CRP Remission (<2.6): Increased from 28.6% at baseline to 62.8% at Week 396. |
Data from an integrated safety analysis across multiple trials (median treatment duration of 1.6 years) provides a comprehensive risk profile [9].
| Adverse Event Category | Incidence Rate (Events per 100 Patient-Years) |
|---|---|
| Any Treatment-Emergent AE (TEAE) | 67.0 [4] |
| Serious TEAEs | 3.8 [4] |
| Infections | 23.3 [4] |
| Serious Infections | 1.3 [4] |
| Herpes Zoster | 1.3 [4] |
| Major Adverse Cardiovascular Events (MACE) | 0.19 [4] |
| Malignancies (excluding NMSC) | 0.6 [4] |
The FAITHFUL trial is a pivotal, ongoing investigator-initiated study designed to answer a key clinical question. The following is a detailed breakdown of its protocol [1] [2].
For researchers investigating loss of response, quantitative data on re-treatment efficacy and predictive factors are crucial. The table below summarizes key outcomes from a post-hoc analysis of the SELECTION trial and its long-term extension (LTE) [1].
| Analysis Area | Patient Group | Key Findings | Statistical Details |
|---|---|---|---|
| Re-treatment Efficacy | FIL200-induced (n=51) | 75% achieved pMCS response within 4-5 weeks; 45.1% achieved pMCS remission at LTE Week 48. | Median time to worsening after withdrawal: 15.1 weeks (95% CI: 9.1–18.7). |
| FIL100-induced (n=35) | 75% achieved pMCS response within 4-5 weeks; 51.4% achieved pMCS remission at LTE Week 48. | Median time to worsening after withdrawal: 9.6 weeks (95% CI: 6.3–12.0). | |
| Predictive Factors for Response | Biologic-naive patients | Associated with lower pMCS at Week 58. | p < 0.05 in MMRM analysis (n=558) [2]. |
| Low inflammatory burden (Baseline ES <3, CRP ≤3 mg/L) | Associated with lower pMCS at Week 58. | p < 0.05 in MMRM analysis [2]. | |
| Strong Week 10 response (Histologic remission, ES ≤1, FCP <250 µg/g) | Associated with lower pMCS at Week 58; FCP <250 µg/g + pMCS remission prognostic for clinical remission. | Optimal prognostic FCP cut-off: <250 µg/g [2]. |
For scientists designing clinical trials or mechanistic studies, the following protocols detail the assessment of filgotinib's efficacy in the context of re-treatment.
This protocol outlines the methodology from the SELECTION/LTE study for evaluating re-treatment with this compound 200 mg following disease worsening after withdrawal [1].
This protocol describes the mixed model for repeated measures (MMRM) analysis used to identify prognostic factors for sustained response over one year of treatment [2].
The diagram below visualizes the clinical decision pathway for managing this compound loss of response, based on the SELECTION trial protocol [1].
What is the recommended re-treatment protocol after a planned drug holiday?
Which patient factors predict a sustained response to this compound, reducing the risk of loss of response?
Can faecal calprotectin (FCP) be used as a surrogate marker to predict long-term remission and reduce the need for endoscopy?
What are the key pharmacokinetic properties of this compound relevant to drug development?
Here are some anticipated frequently asked questions and troubleshooting guides for researchers studying filgotinib.
Answer: Recent post-hoc analysis from the phase 2b/3 SELECTION trial (NCT02914522) provides strong evidence. In patients with moderately to severely active Ulcerative Colitis (UC), achieving a faecal calprotectin (FCP) level below 250 µg/g by Week 10 of this compound treatment was a significant predictor of clinical remission at Week 58 [1].
Answer: Regulatory bodies like the FDA emphasize a "fit-for-purpose" validation approach, where the required level of evidence depends on the biomarker's intended use or Context of Use (COU) [2]. The process rests on two main pillars:
The pathway for regulatory acceptance can involve early engagement with agencies through pre-IND meetings or the formal Biomarker Qualification Program (BQP) [2].
The table below summarizes biomarkers relevant to this compound monitoring based on current research.
| Biomarker | Associated Context / Finding | Significance / Interpretation |
|---|---|---|
| Faecal Calprotectin (FCP) | Ulcerative Colitis [1] | Prognostic/Response Biomarker: FCP <250 µg/g at Week 10 predicts clinical remission at Week 58. Indicates reduction in intestinal inflammation. |
| C-reactive Protein (CRP) | Ulcerative Colitis, Rheumatoid Arthritis [1] [4] | Response Biomarker: Low baseline levels (≤3 mg/L) associated with better this compound response. Reductions observed with treatment indicate systemic anti-inflammatory effect. |
| N-telopeptide of type 1 collagen (NTX) & C-telopeptide 1 (CTX-1) | Rheumatoid Arthritis [4] | Pharmacodynamic/Response Biomarkers: this compound induced significant reductions in these bone resorption/turnover biomarkers compared to adalimumab, suggesting a positive effect on bone metabolism. |
| Cytokines (e.g., IL-6, MCP-1, MIP-1β) | Rheumatoid Arthritis [4] | Pharmacodynamic/Response Biomarkers: this compound reduced levels of cytokines linked to JAK/STAT signaling, inflammation, and immune cell migration as early as 4 weeks. |
Problem: High inter-laboratory variability in biomarker measurements.
Problem: Biomarker shows poor correlation with clinical outcomes.
Problem: Uncertainty in the regulatory path for a novel biomarker.
The following diagram maps out the core stages of the biomarker development and validation process, from initial discovery to regulatory acceptance.
The table below summarizes key efficacy outcomes for filgotinib 200 mg and adalimumab 40 mg, both in combination with MTX.
| Outcome Measure | This compound 200 mg + MTX | Adalimumab 40 mg + MTX | Notes |
|---|---|---|---|
| mTSS Change at 24 Weeks | 0.13 [1] | 0.16 [1] | Lower change indicates less radiographic progression. |
| mTSS Improvement at 48/52 Weeks | Highest probability of greatest improvement [2] | Lower probability than this compound 200 mg [2] | Based on Bayesian Network Meta-Analysis (NMA) rankings. |
| Erosion Score Improvement | Highest probability of greatest improvement [2] | Lower probability than this compound 200 mg [2] | Based on Bayesian NMA rankings. |
| Joint Space Narrowing Improvement | Highest probability of greatest improvement [2] | Lower probability than this compound 200 mg [2] | Based on Bayesian NMA rankings. |
| ACR70 Response at 12 Weeks | 26.3% [1] | 14.2% [1] | Higher percentage indicates better clinical response. |
| Clinical Remission (DAS28(CRP)<2.6) at 12 Weeks | 33.9% [1] | 23.7% [1] | Higher percentage indicates better remission rates. |
The data in the comparison table are derived from two primary types of clinical research.
The superior radiographic outcomes observed with this compound are rooted in its distinct mechanism of action within the JAK-STAT pathway, which differs from adalimumab's TNF inhibition.
The following diagram illustrates the intracellular JAK-STAT signaling pathway targeted by this compound.
This compound is an oral, small-molecule preferential JAK1 inhibitor [5]. It intracellularly inhibits JAK1-mediated phosphorylation, which prevents the activation of STAT proteins and their subsequent migration to the nucleus to drive the transcription of pro-inflammatory genes [5] [6]. Its high selectivity for JAK1 is intended to provide efficacy while minimizing off-target effects associated with other JAK enzymes [7].
Adalimumab is a subcutaneous, biologic monoclonal antibody that targets and neutralizes the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the extracellular space [8]. By binding to TNF-α, it prevents the cytokine from interacting with its cell-surface receptors, thereby blunting the downstream inflammatory cascade [8].
The tables below summarize key efficacy and safety findings from recent comparative studies.
Table 1: Radiographic and Clinical Efficacy at 48-52 Weeks (MTX-IR Patients) [1] [2] This data is based on a Bayesian network meta-analysis (NMA) of 5 randomized controlled trials (RCTs) involving 6,933 patients. Treatments are ranked by their probability of providing the greatest improvement in the modified Total Sharp Score (mTSS), a key measure of joint damage.
| Treatment (with Methotrexate) | Ranking for mTSS Improvement (vs. Placebo) | Key Clinical Efficacy Outcomes |
|---|---|---|
| Filgotinib 200 mg | Highest probability | High probability of CDAI/SDAI remission at 12 weeks [1]. |
| This compound 100 mg | Second highest | Varied performance across other clinical outcomes (ACR70, Boolean remission) [1]. |
| Adalimumab 40 mg | Third highest | — |
| Baricitinib 4 mg | Fourth highest | — |
| Upadacitinib 15 mg | Fifth highest | — |
Table 2: Safety and Laboratory Profile from Real-World Evidence [3] [4] This data comes from a 12-month real-world study of 115 patients with difficult-to-treat RA, providing insights into laboratory parameters and adverse events.
| Treatment | Key Laboratory Findings (after 12 months) | Reported Adverse Events (Incidence) |
|---|---|---|
| This compound 200 mg | Stable LDL-C/HDL-C ratio (2.37 vs. 2.35, NS); Significant reduction in suPAR [3]. | Herpes Zoster reactivation (1%) [3]. |
| Baricitinib 4 mg | — | Venous Thromboembolic Events (VTEs) and Major Adverse Cardiovascular Events (MACEs) (1%) [3]. |
| Tofacitinib 10 mg | — | Herpes Zoster reactivation (1%) [3]. |
| Upadacitinib 15 mg | Significant reduction in suPAR [3]. | Non-melanoma skin cancer (NMSC) (1%) [3]. |
Table 3: Broader Efficacy and Safety from a Larger Network Meta-Analysis [5] This data comes from a frequentist NMA of 39 RCTs with 16,894 participants, providing a broader comparison of JAK inhibitors.
| Treatment | ACR50 Response (SUCRA score) | Safety and Tolerability (Risk vs. other JAKinibs) |
|---|---|---|
| Decernotinib 300 mg | Highest (SUCRA: 0.92) | — |
| This compound 100 mg | — | Significantly lower infection risk (RR=0.40, SUCRA: 0.90) [5]. |
| Tofacitinib 1 mg | — | Lower incidence of Adverse Drug Reactions (SUCRA: 0.89) [5]. |
| Baricitinib 4 mg | — | Highest risk of Herpes Zoster (RR=4.79, SUCRA: 0.11) [5]. |
To ensure reproducibility and critical appraisal, here are the core methodologies from the key studies cited.
1. Bayesian Network Meta-Analysis (2025) on Radiographic Efficacy [1] [2] This study was designed to fill the evidence gap regarding radiographic progression, for which head-to-head trials are lacking.
2. Real-World Observational Study (ELECTRA-i, 2024) on Clinical Practice [3] [4] This study provides complementary real-world evidence on the use of JAK inhibitors in a clinical setting.
The following diagrams illustrate the biological pathway targeted by these drugs and the logical flow of the comparative analysis methodology.
The table below summarizes key findings from a Bayesian network meta-analysis of randomized controlled trials (RCTs) involving patients with active RA who had an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARDs) [1].
| Parameter | Filgotinib 200 mg | This compound 100 mg | Tofacitinib 5 mg | Placebo |
|---|---|---|---|---|
| ACR20 Response (SUCRA Ranking) | 2nd (after Upadacitinib) | 4th | 5th | 6th (last) |
| ACR50 Response (SUCRA Ranking) | 2nd (after Baricitinib) | 5th | 3rd | 6th (last) |
| ACR70 Response Rate | Not significantly different from Tofacitinib | Significantly lower than Tofacitinib 5 mg | Reference point | Significantly lower |
| Serious Adverse Event (SAE) Rate | Not significantly different from placebo | Information not specified in result | Not significantly different from placebo | Reference point |
The comparative data presented above is derived from a specific type of study designed to compare multiple treatments in the absence of direct head-to-head trials. Here is the detailed methodology:
Both this compound and Tofacitinib are Janus kinase (JAK) inhibitors, but they differ in their selectivity for different JAK family members (JAK1, JAK2, JAK3, TYK2), which may influence their efficacy and safety profiles [2].
The diagram below illustrates this pathway and where the inhibitors act.
When comparing the safety of these drugs, it is crucial to consider the broader context beyond a single study.
The table below summarizes key findings from a Bayesian network meta-analysis that compared filgotinib with other JAK inhibitors and adalimumab. The outcomes are based on the change from baseline in radiographic scores at 48 or 52 weeks in patients with an inadequate response to methotrexate (MTX-IR) [1].
| Treatment | Dose | Methotrexate Combination | Rank for mTSS Improvement vs. Placebo | Rank for Erosion Score Improvement | Rank for JSN Score Improvement |
|---|---|---|---|---|---|
| This compound | 200 mg | Yes | 1 (Highest probability) | 1 (Highest probability) | 1 (Highest probability) |
| This compound | 100 mg | Yes | 2 | 2 | 2 |
| Adalimumab | 40 mg | Yes | 3 | 3 | 3 |
| Baricitinib | 4 mg | Yes | 4 | 4 | 4 |
| Upadacitinib | 15 mg | Yes | 5 | 5 | 5 |
| Tofacitinib | 5 mg | Yes | 6 | 6 | 6 |
> mTSS: Modified Total Sharp Score; JSN: Joint Space Narrowing. > This analysis included five studies (with two additional related publications) totaling 6933 patients. The rankings represent the probability of each treatment being the best for inhibiting radiographic progression [1].
Additional analysis from the FINCH 1 trial suggests that the 200 mg dose of this compound may uniquely uncouple structural progression from clinical disease activity. This means that even in patients with medium or high clinical disease activity, this compound 200 mg could still significantly inhibit the progression of joint damage compared to placebo [2].
For a rigorous assessment, here are the methodologies and contexts for the key data presented.
The comparative data in the table above comes from a systematic literature review and Bayesian network meta-analysis [1].
The "uncoupling" observation is derived from a post-hoc analysis of the phase 3 FINCH 1 trial [2].
An exploratory analysis of FINCH 1 also evaluated this compound in patients with poor prognostic factors (PPFs), such as seropositivity, high CRP, high disease activity, and existing bone erosions [3].
This compound is a Janus kinase (JAK) 1-preferential inhibitor. The following diagram illustrates the JAK-STAT signaling pathway that it targets.
This pathway shows how this compound, by preferentially inhibiting JAK1, modulates the signaling of multiple cytokines involved in RA pathogenesis, leading to reduced inflammation and immune responses [4].
| Drug (Study) | Condition | Study Type & Period | Clinical Remission Rate | Key Comparator Findings |
|---|---|---|---|---|
| Filgotinib 200 mg [1] | Ulcerative Colitis | Phase 2b/3 RCT (58 weeks) | 37.2% (Maintenance) | Superior to placebo (11.2%) in maintaining remission [1]. |
| Tofacitinib 10 mg BID [2] | Ulcerative Colitis | Real-world Cohort (24 weeks) | 44.9% (Steroid-free) | No significant difference vs. This compound (58.8%) after statistical adjustment [2]. |
| This compound 200 mg [2] | Ulcerative Colitis | Real-world Cohort (24 weeks) | 58.8% (Steroid-free) | No significant difference vs. Tofacitinib (44.9%) after statistical adjustment [2]. |
| Upadacitinib 45 mg [3] | Ulcerative Colitis (Bio-Exposed) | Real-world Cohort (16 weeks) | 60.1% (Steroid-free) | Superior to both Tofacitinib (38.9%) and this compound (36.8%) at Week 16 [3]. |
| This compound 200 mg [3] | Ulcerative Colitis (Bio-Exposed) | Real-world Cohort (16 weeks) | 36.8% (Steroid-free) | Lower than Upadacitinib (60.1%), no significant difference vs. Tofacitinib (38.9%) at Week 16 [3]. |
| Tofacitinib 10 mg BID [3] | Ulcerative Colitis (Bio-Exposed) | Real-world Cohort (16 weeks) | 38.9% (Steroid-free) | Lower than Upadacitinib (60.1%), no significant difference vs. This compound (36.8%) at Week 16 [3]. |
The data in the table above comes from robust study designs. Here are the methodologies for the key experiments cited.
JAK inhibitors work by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a crucial intracellular signaling mechanism for numerous cytokines and growth factors [5]. The diagram below illustrates this pathway and the inhibition sites for the different drugs.
The selectivity of different JAK inhibitors influences their efficacy and safety profiles [4] [5]:
When interpreting this data for drug development, please consider:
| Condition & Data Source | Study/ Cohort Details | Key Effectiveness Outcomes | Treatment Persistence & Safety |
|---|---|---|---|
| Rheumatoid Arthritis (RA) - Clinical Trials |
| FINCH 1-3 Trials [1] | Phase 3 RCTs in patients with inadequate response to MTX or bDMARDs, or who were MTX-naive. | Pain Reduction (VAS): Significant reductions from week 2, sustained over time. [1] DAS28-CRP Remission + Low Pain: At week 24, 35.8% (200 mg) and 25.0% (100 mg) achieved both DAS28-CRP remission and VAS pain ≤20 mm. [1] | N/A for this specific analysis | | Rheumatoid Arthritis (RA) - Real-World | | | | | FILOSOPHY & PARROTFISH (Pooled Interim Analysis) [2] | Prospective observational studies; 1,309 patients with up to 24 months of follow-up. | CDAI Remission/LDA: At Month 24, achieved by 88.2% of AT-naïve and 70.9% of AT-experienced patients. [2] DAS28-CRP Remission: At Month 24, achieved by 85.2% of AT-naïve and 78.0% of AT-experienced patients. [2] | Persistence: 84.9% at 6 months. [2] Discontinuation: 25.1% (Lack of efficacy: 40.1%; Adverse events: 38.6%). [2] | | Belgian TARDIS Registry [3] | Real-world cohort; 405 patients assessed at 3 months. | Remission (DAS28 <2.6): 61% of patients. [3] Low Disease Activity (DAS28 ≤3.2): 81% of patients. [3] HAQ-DI MCID: 70% of patients. [3] | Continuation: 92% continued filgotinib at first follow-up. [3] | | Ulcerative Colitis (UC) - Real-World | | | | | UK Multicentre Cohort [4] | Retrospective study; 286 patients with UC. | Clinical Response (8-12 weeks): 65% of patients. [4] Clinical Remission (8-12 weeks): 51% of patients. [4] Corticosteroid Cessation: 78% of patients on steroids at baseline were steroid-free. [4] | Persistence: 66% at 12 months. [4] Adverse Events: Recorded in 30/286 patients (10.5%), leading to discontinuation in 8 patients. [4] |
To help you interpret the data, here are the methodologies used in the cited clinical trials and real-world studies.
The foundational Phase 3 data for this compound in RA comes from the FINCH 1, 2, and 3 trials. [1]
The large real-world study in Ulcerative colitis used the following method: [4]
The following diagram illustrates this compound's preferential JAK1 inhibition mechanism within the JAK-STAT pathway, which is central to its therapeutic effect.
The tables below summarize real-world and meta-analysis findings for filgotinib across different inflammatory conditions.
Ulcerative Colitis (UC) - Real-World Evidence
| Aspect | This compound Findings | Comparative Agent (Findings) | Source (Study Details) |
|---|---|---|---|
| Clinical Remission (Week 8) | 46.9% - 51% [1] [2] | Upadacitinib: 65.7% [2] | Multicenter retrospective cohort studies [1] [2]. |
| Safety (Adverse Events) | 24.5% of patients [2] | Upadacitinib: 45.7% of patients [2] | Multicenter retrospective cohort study [2]. |
| Treatment Persistence | 66% at 12 months [1] | No significant difference vs. Upadacitinib [2] | Retrospective observational cohort [1]. |
| Key Considerations | --- | Upadacitinib showed superior short-term effectiveness but higher incidence of AEs [2]. Tofacitinib had comparable effectiveness and safety in a propensity score-weighted study [3]. | --- |
Rheumatoid Arthritis (RA) - Clinical Trials & Meta-Analyses
| Aspect | This compound Findings | Comparative Agents | Source (Study Details) |
|---|---|---|---|
| Long-Term Safety (up to 8 years) | Low EAIR/100 PYE: Major Adverse Cardiovascular Events (MACE): 0.19; Malignancies: 0.6; Herpes Zoster: 1.3 [4] | --- | DARWIN 3 phase II long-term extension (LTE) study [4]. |
| Radiographic Efficacy (at 52 wks) | This compound 200 mg had the highest probability of greatest improvement in mTSS vs. other JAKis and adalimumab [5] | This compound 100 mg, Adalimumab, Baricitinib, Upadacitinib [5] | Bayesian network meta-analysis (NMA) of RCTs [5]. |
| Lab Parameters & BMI | Remained stable over 24 months [6] | --- | Interim analysis of FILOSOPHY and PARROTFISH observational studies [6]. |
| Key Considerations | --- | In Psoriatic Arthritis (PsA), a network meta-analysis ranked This compound 200 mg as the safest and most effective JAK inhibitor [7]. | --- |
Understanding the methodology behind the data is crucial for interpretation. Here are the designs of the key study types cited:
Real-World Evidence (RWE) Studies: These are typically retrospective, observational cohort studies [1] [8] [2]. They involve collecting data from medical records of patients treated in routine clinical practice.
Network Meta-Analysis (NMA): This is a statistical technique used to compare multiple treatments simultaneously in the absence of direct head-to-head trials [7] [5].
The following diagrams illustrate the core mechanisms and data synthesis approach discussed in this guide.
Diagram 1: JAK-STAT Signaling Pathway and Inhibitor Mechanism. This diagram visualizes the core mechanism of action for JAK inhibitors like this compound. Cytokines bind to their receptors, activating associated JAK proteins, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and move to the nucleus to drive pro-inflammatory gene transcription. JAK inhibitors work by intracellularly binding to JAKs, blocking this signaling cascade and thus reducing inflammation [8].
Diagram 2: Synthesis of Real-World and Trial Data via Network Meta-Analysis. This diagram outlines the workflow for generating comparative evidence. Both Real-World Observational Studies and Randomized Controlled Trials (RCTs) contribute data. A Network Meta-Analysis (NMA) synthesizes this information, enabling indirect comparisons and ranking of multiple treatments, even those never directly compared in head-to-head trials [7] [5].